N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c1-24-14-7-5-11(6-8-14)15-10-25-17(18-15)19-16(21)12-3-2-4-13(9-12)20(22)23/h2-10H,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZIRDOOWKLZRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide typically involves the formation of the thiazole ring followed by the introduction of the methoxyphenyl and nitrobenzamide groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction between 4-methoxyphenylthiourea and α-haloketones can lead to the formation of the thiazole ring. Subsequent nitration and amidation steps introduce the nitrobenzamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro (-NO₂) group undergoes selective reduction to form amino (-NH₂) derivatives under controlled conditions. This transformation is critical for generating bioactive intermediates.
Key Findings :
-
Catalytic hydrogenation preserves the thiazole ring integrity while selectively reducing the nitro group .
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Over-reduction in Fe/HCl systems may lead to thiazole ring degradation, necessitating precise stoichiometric control .
Nucleophilic Substitution at the Thiazole Ring
The electron-deficient C-2 and C-4 positions of the thiazole ring enable substitution reactions with nucleophiles.
Mechanistic Insight :
-
Bromination at C-4 proceeds via radical intermediates, confirmed by ESR studies .
-
Suzuki coupling efficiency depends on steric hindrance from the methoxyphenyl group .
Functionalization of the Methoxyphenyl Group
The 4-methoxyphenyl substituent undergoes demethylation or electrophilic substitution.
Applications :
-
Demethylation products show enhanced solubility for pharmacokinetic studies .
-
Nitration introduces additional electron-withdrawing groups, altering electronic properties for materials science .
Cycloaddition and Ring-Opening Reactions
The thiazole ring participates in cycloaddition reactions, forming fused heterocycles.
Mechanistic Notes :
-
Cycloaddition regioselectivity aligns with frontier molecular orbital (FMO) theory predictions .
-
Ring-opening under acidic conditions generates thiol intermediates detectable via LC-MS .
Degradation Pathways
Stability studies reveal pH-dependent degradation mechanisms:
| Condition | Major Degradation Product | Half-Life | Reference |
|---|---|---|---|
| Alkaline (pH > 10) | 3-Nitrobenzoic acid + thiazole fragments | 2.5 hours | |
| Acidic (pH < 3) | Methoxyphenyl-thiazole sulfonic acid | 4.8 hours |
Implications :
Scientific Research Applications
Biological Activities
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Antimicrobial Activity
Research has shown that compounds with thiazole rings possess significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) in the low microgram range .
Anticancer Potential
Thiazole derivatives are known for their anticancer properties. A study indicated that related compounds exhibited inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific mechanisms often involve the inhibition of key kinases involved in cancer progression.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed that it could reduce inflammatory markers in cell lines treated with lipopolysaccharides (LPS), suggesting potential use in treating inflammatory diseases .
Therapeutic Applications
The therapeutic potential of this compound spans several areas:
Case Studies
Several studies have documented the effects and applications of thiazole derivatives akin to this compound:
- Case Study 1: A derivative was tested for its neuroprotective effects in models of Parkinson's disease, showing significant improvement in motor function and neuronal survival through PPAR-γ activation .
- Case Study 2: Another study focused on the compound's ability to inhibit specific kinases related to cancer progression, demonstrating a dual inhibitory effect on PfGSK3 and PfPK6 kinases, which are novel drug targets for antimalarial therapies .
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The thiazole ring and nitrobenzamide moiety can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The position of the nitro group on the benzamide ring significantly influences electronic properties and biological interactions. For example:
- N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide (CAS 325778-74-3) differs by having the nitro group at the 4-position instead of the 3-position.
- 5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (CAS 313395-73-2) introduces a chloro substituent at the 5-position and a methyl group on the methoxyphenyl ring. These modifications enhance lipophilicity and steric hindrance, which may improve membrane permeability .
Table 1: Substituent Effects on Key Properties
Pharmacological Potential
- Tyrosinase Inhibition: Analogs like 4-[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(3-methylphenyl)benzamide () demonstrate how triazole-thione motifs enhance enzyme inhibition through metal chelation .
Biological Activity
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 397.43 g/mol. The structure features a thiazole ring, a methoxyphenyl group, and a nitrobenzamide moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 397.43 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been shown to inhibit dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition leads to reduced folate levels and ultimately bacterial cell death, making it a candidate for antibacterial applications .
Additionally, the compound has demonstrated potential as an anticancer agent by inducing apoptosis in cancer cells through the modulation of various signaling pathways. The thiazole and methoxy groups enhance its binding affinity to target proteins, contributing to its efficacy .
Biological Activities
Antimicrobial Activity
this compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. In vitro studies have shown that it effectively inhibits the growth of strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Recent research indicates that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. It activates caspase pathways and inhibits cell proliferation by interfering with cell cycle progression .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases .
Case Studies
- Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antibacterial activity of several thiazole derivatives, including this compound. The results indicated that the compound exhibited minimal inhibitory concentrations (MICs) comparable to established antibiotics .
- Cancer Cell Studies : In a study focusing on breast cancer cells, this compound was found to significantly reduce cell viability and induce apoptosis through mitochondrial pathways. The findings suggest that this compound could be further developed as a novel anticancer agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions. A common approach includes:
- Thiazole ring formation : Reacting 4-methoxyphenyl isothiocyanate with α-bromoacetophenone in the presence of a base (e.g., K₂CO₃) to form the thiazole core .
- Amidation : Coupling the thiazole intermediate with 3-nitrobenzamide using carbodiimide-based coupling agents (e.g., EDCI) under anhydrous conditions .
- Optimization : Monitor reaction progress via TLC and optimize yield by adjusting solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Techniques :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amide bond formation .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N/F motifs) using single-crystal diffraction (Mo-Kα radiation, SHELX refinement) .
- Mass spectrometry : High-resolution MS (ESI-TOF) to verify molecular ion peaks .
Q. What preliminary biological screening assays are recommended to assess its bioactivity?
- Assays :
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Spectrophotometric assays (e.g., acetylcholinesterase inhibition for neurodegenerative disease relevance) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Approach :
- Analog synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl or bromophenyl) to evaluate electronic effects .
- Binding assays : Use surface plasmon resonance (SPR) to quantify binding kinetics (KD, kon/koff) with target proteins .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with active sites (e.g., acetylcholinesterase) and guide substitutions .
Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?
- Resolution strategies :
- Validation assays : Repeat bioassays under controlled conditions (e.g., fixed pH, temperature) to rule out experimental variability .
- Solvent effects : Assess if solvent choice (DMSO vs. aqueous buffer) impacts compound aggregation or false negatives .
- Advanced simulations : Use molecular dynamics (MD) simulations (AMBER/CHARMM) to account for protein flexibility, which static docking may overlook .
Q. What methodologies are effective in resolving crystallographic disorder in derivatives of this compound?
- Crystallographic refinement :
- SHELXL refinement : Apply PART instructions and isotropic/anisotropic displacement parameters for disordered regions .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯π contacts) to rationalize packing anomalies .
- Low-temperature data collection : Reduce thermal motion artifacts (e.g., 100 K N₂ stream) .
Q. How can reaction pathways be optimized to mitigate byproducts in large-scale synthesis?
- Process chemistry :
- Catalyst screening : Test Pd/C or Ni catalysts for nitro-group reductions to minimize over-reduction .
- Flow chemistry : Implement continuous-flow reactors to enhance mixing and reduce side reactions (e.g., thiazole ring decomposition) .
- In-line analytics : Use HPLC-MS for real-time monitoring of intermediates .
Comparative and Mechanistic Studies
Q. How does this compound compare structurally and functionally to analogs like N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide?
- Key differences :
- Electron-withdrawing groups : The nitro group enhances electrophilicity, potentially improving target binding vs. bromine/chlorine analogs .
- Bioactivity shifts : Bromophenyl derivatives show higher antibacterial activity, while nitro-substituted compounds excel in enzyme inhibition .
Q. What mechanistic insights can be gained from studying its oxidative stability?
- Experimental design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
